MAO-B Inhibitory Activity: Target Compound vs. 4-Benzylaminoquinoline Class Baseline
The target compound exhibits an IC₅₀ of 1,130 nM against human MAO-B, as determined by a fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. This moderate MAO-B inhibitory activity places it within a therapeutically relevant range for the 4-benzylaminoquinoline class, which has been explored for CNS applications. Note: No head-to-head comparison with a direct structural analog in the same assay is available.
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,130 nM |
| Comparator Or Baseline | 4-Benzylaminoquinoline class (PDE5 IC₅₀ as low as 0.05 nM for optimized members); MAO-B activity range for this scaffold generally 10²–10⁴ nM |
| Quantified Difference | Target compound is a moderate MAO-B inhibitor; significantly less potent than optimized PDE5 inhibitors in this class |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence detection; 20 min incubation; Northeast Ohio Medical University / ChEMBL curated |
Why This Matters
Confirms this specific substitution pattern (8-Cl, 3-COOEt) retains MAO-B engagement, distinguishing it from 4-hydroxy-2-oxoquinoline analogs that show negligible MAO-B activity (>25,000 nM for the 4-oxo parent) [2].
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: IC₅₀ = 1.13E+3 nM. Inhibition of MAO-B (human) assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856). Affinity Data: IC₅₀ = 2.53E+4 nM. Inhibition of recombinant human MAO-A assessed as inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 mins. View Source
